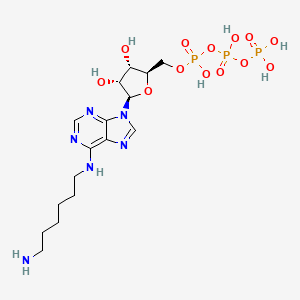

N(6)-Aminohexyladenosine triphosphate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N(6)-Aminohexyladenosine triphosphate, also known as this compound, is a useful research compound. Its molecular formula is C16H29N6O13P3 and its molecular weight is 606.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Cell Signaling Studies

N(6)-Aminohexyladenosine triphosphate plays a significant role in studying cellular signaling pathways. It acts as an agonist for various receptors, influencing critical processes such as:

- Cell Proliferation : It has been shown to stimulate cell division and growth.

- Differentiation : The compound can induce differentiation in various cell types, which is essential for tissue development and repair.

- Metabolism : It affects metabolic pathways by modulating enzyme activities involved in energy production and utilization.

The compound's ability to interact effectively with enzymes and receptors is attributed to its structural modifications, allowing for enhanced binding affinities compared to standard adenosine triphosphate .

Drug Development

Due to its enhanced biological activity, this compound is being explored for potential therapeutic applications. Its unique properties allow researchers to investigate its effects on:

- Targeted Therapies : The compound can be used to design drugs that specifically target cellular pathways involved in diseases such as cancer.

- Modulation of Enzyme Activity : Its ability to bind to various proteins makes it a candidate for developing inhibitors or activators of specific enzymes involved in disease processes.

Interaction Studies

This compound has been utilized in interaction studies to understand its binding properties with proteins and receptors. Techniques such as:

- Surface Plasmon Resonance (SPR) : This method measures the binding kinetics and affinities between the compound and target proteins.

- Fluorescence Resonance Energy Transfer (FRET) : This technique is employed to study protein-protein interactions facilitated by the compound.

These studies provide insights into how this compound can modulate cellular processes at a molecular level .

Structural Comparisons with Related Compounds

Understanding the structural similarities between this compound and other compounds can shed light on its unique functionalities. The following table summarizes some related compounds:

| Compound Name | Structure/Modification | Unique Features |

|---|---|---|

| N6-(6-Aminohexyl)adenosine 2',5'-diphosphate lithium salt | Modified at the 2',5' positions | Lower phosphate group count affects signaling capabilities. |

| Adenosine 5'-triphosphate | Unmodified nucleoside triphosphate | Standard form with no additional modifications. |

| N6-(Hexyl)adenosine 5'-triphosphate | Simple hexyl modification | Lacks the carbamoyl group, limiting solubility and receptor interaction. |

The modifications in this compound provide it with both hydrophilic and hydrophobic characteristics, enhancing its solubility and biological activity compared to similar compounds .

Case Studies and Research Findings

Several studies have highlighted the applications of this compound in various research contexts:

- A study demonstrated that this compound could effectively bind to universal stress proteins in Mycobacteria, influencing their function related to cyclic nucleotide signaling .

- Another investigation highlighted its role in enhancing cellular responses under stress conditions by modulating cyclic adenosine monophosphate levels .

These findings underscore the versatility of this compound as a research tool in understanding complex biological systems.

Analyse Chemischer Reaktionen

Enzymatic Incorporation into Nucleic Acids

AH-ATP serves as a substrate for DNA/RNA polymerases, enabling site-specific labeling:

-

DNA Polymerase I : Incorporates AH-ATP into DNA during nick translation or primer extension, with minimal perturbation of enzymatic activity .

-

Terminal Transferase : Catalyzes the addition of AH-ATP to 3′-OH ends of DNA, facilitating post-synthetic modifications .

Key Findings :

-

Kinetic Parameters : Km=12muM for E. coli DNA Polymerase I, comparable to native ATP (Km=8muM) .

-

Labeling Efficiency : ~90% incorporation rate in nick translation assays when using AH-ATP:dATP (1:3 ratio) .

Conjugation Reactions

The aminohexyl side chain enables covalent attachment to probes via NHS ester or isothiocyanate chemistry:

-

Fluorescent Labeling :

-

Affinity Tags :

Table 2: Conjugation Applications

| Application | Probe | Efficiency | Source |

|---|---|---|---|

| Fluorescent DNA labeling | Cy3-NHS + AH-ATP | 95% | |

| Affinity chromatography | Biotin-PEG4 + AH-ATP | 88% |

Biochemical Interactions

AH-ATP retains binding affinity for ATP-dependent enzymes but with altered kinetics:

-

Protein Kinases : Competitive inhibition observed with IC50=15muM vs. ATP (IC50=2muM) due to steric hindrance from the aminohexyl group .

-

ATPases : Reduced hydrolysis rates (e.g., Na+/K+ ATPase activity decreases by 40% with AH-ATP) .

Stability and Storage

Eigenschaften

CAS-Nummer |

53602-93-0 |

|---|---|

Molekularformel |

C16H29N6O13P3 |

Molekulargewicht |

606.4 g/mol |

IUPAC-Name |

[[(2R,3S,4R,5R)-5-[6-(6-aminohexylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |

InChI |

InChI=1S/C16H29N6O13P3/c17-5-3-1-2-4-6-18-14-11-15(20-8-19-14)22(9-21-11)16-13(24)12(23)10(33-16)7-32-37(28,29)35-38(30,31)34-36(25,26)27/h8-10,12-13,16,23-24H,1-7,17H2,(H,28,29)(H,30,31)(H,18,19,20)(H2,25,26,27)/t10-,12-,13-,16-/m1/s1 |

InChI-Schlüssel |

OTYCIBMYFBOSMG-XNIJJKJLSA-N |

SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)NCCCCCCN |

Isomerische SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)NCCCCCCN |

Kanonische SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)NCCCCCCN |

Synonyme |

AH-ATP N(6)-aminohexyl-adenosine triphosphate N(6)-aminohexyl-ATP N(6)-aminohexyladenosine triphosphate |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.